molecular formula C15H21NO4S B4912570 Ethyl 2-acetamido-5-ethyl-5-methyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate

Ethyl 2-acetamido-5-ethyl-5-methyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate

Cat. No.: B4912570
M. Wt: 311.4 g/mol
InChI Key: OUUZYNBKXVVMIS-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-5-ethyl-5-methyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[2,3-c]pyran ring system, which is a fused bicyclic structure containing both sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-acetamido-5-ethyl-5-methyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize by-products. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetamido-5-ethyl-5-methyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group, where nucleophiles such as amines or thiols can replace the acetamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thieno[2,3-c]pyran derivatives.

Scientific Research Applications

Ethyl 2-acetamido-5-ethyl-5-methyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-acetamido-5-ethyl-5-methyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-acetamido-5-ethyl-5-methyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate is unique due to its fused bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

ethyl 2-acetamido-5-ethyl-5-methyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-5-15(4)7-10-11(8-20-15)21-13(16-9(3)17)12(10)14(18)19-6-2/h5-8H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUZYNBKXVVMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=C(CO1)SC(=C2C(=O)OCC)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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